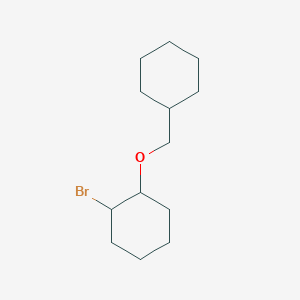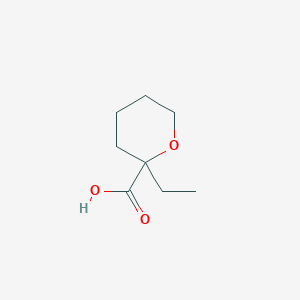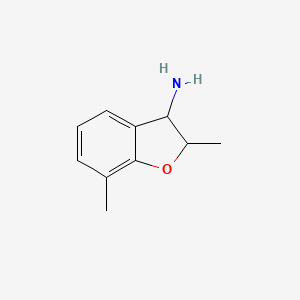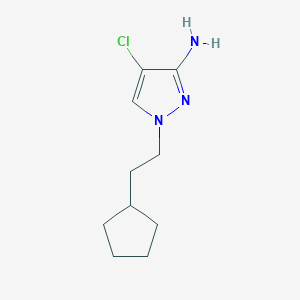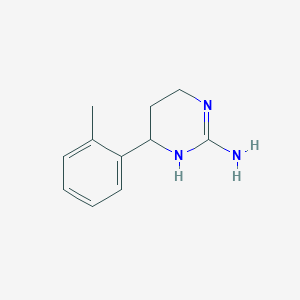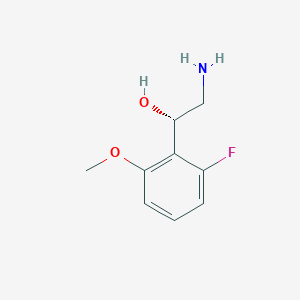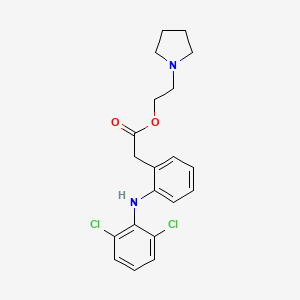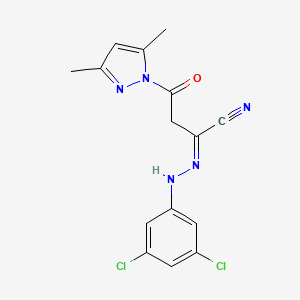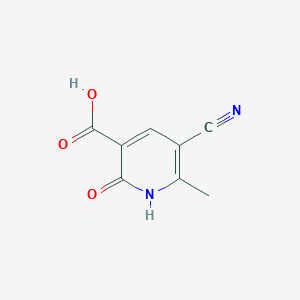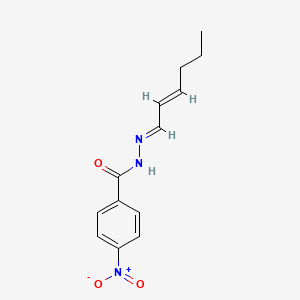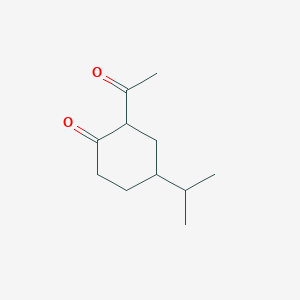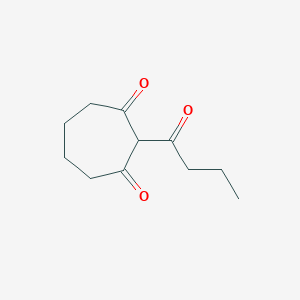
2-Butanoylcycloheptane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanoylcycloheptane-1,3-dione is an organic compound with the molecular formula C11H16O3 It is a derivative of cycloheptane-1,3-dione, where a butanoyl group is attached to the second carbon of the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanoylcycloheptane-1,3-dione typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement. This method allows for the stereoselective preparation of the desired cycloheptane ring . The reaction conditions often include low temperatures (around -20°C) to ensure the formation of the desired product with minimal side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic cyclopropanation and rearrangement techniques. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Butanoylcycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
2-Butanoylcycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butanoylcycloheptane-1,3-dione, particularly its derivatives, involves the inhibition of enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biosynthesis of plastoquinone, an essential component in photosynthesis . By inhibiting HPPD, the compound disrupts the production of vital molecules, leading to its herbicidal effects.
Comparison with Similar Compounds
Cyclohexane-1,3-dione: A structurally related compound with similar reactivity.
Cyclopentane-1,3-dione: Another diketone with comparable chemical properties.
2,5-Diphenyl-1,3-oxazoline: A compound with a different core structure but similar functional groups.
Uniqueness: 2-Butanoylcycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-butanoylcycloheptane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-2-5-8(12)11-9(13)6-3-4-7-10(11)14/h11H,2-7H2,1H3 |
InChI Key |
YYHQFSQIJJXEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1C(=O)CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
